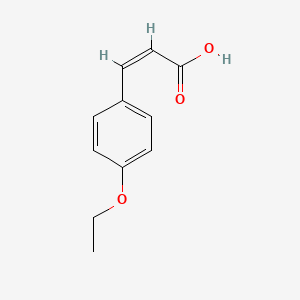

4-Ethoxycinnamic Acid

Overview

Description

4-Ethoxycinnamic acid (4-ECA) is a phenylpropanoid compound found naturally in many plants, including citrus fruits, and is widely used in the food, pharmaceutical, and cosmetic industries. 4-ECA is a highly versatile compound with a wide range of applications, including synthesis and research. 4-ECA has been studied extensively for its role in the synthesis of various compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

Inhibition Effects on Tyrosinase

A significant area of research regarding 4-Ethoxycinnamic Acid (4-ECA) is its inhibitory effects on the enzyme tyrosinase. Tyrosinase plays a crucial role in melanin synthesis, and its inhibition is of interest in the treatment of hyperpigmentation disorders and in cosmetic applications. A study demonstrated that 4-ECA exhibits inhibitory effects on tyrosinase, suggesting its potential application in designing novel tyrosinase inhibitors (Cui et al., 2017).

Antioxidant Properties

This compound is closely related to ferulic acid, a compound known for its antioxidant properties. Studies on ferulic acid and its derivatives, including 4-ECA, highlight their potential in combating oxidative stress-related disorders such as cancer, diabetes, and neurodegenerative diseases (Silva & Batista, 2017). This indicates the relevance of 4-ECA in research focused on antioxidant applications.

Analytical Methodologies

The development of analytical methodologies for quantifying compounds like this compound is crucial in various applications. Understanding the concentration and dynamics of 4-ECA in different matrices is vital for its application in food, cosmetic, and pharmaceutical industries (Barberousse et al., 2008).

Synthesis and Characterization

The synthesis and characterization of 4-ECA and its derivatives are essential for its application in various fields. For instance, microwave-assisted synthesis of Ethyl 4-Hydroxy-3-ethoxycinnamate, a related compound, demonstrates the importance of efficient synthesis methods for industrial applications (Gong et al., 2015).

Therapeutic Applications

This compound, through its association with ferulic acid, has implications in therapeutic applications. Ferulic acid exhibits a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects, which suggests potential therapeutic applications for 4-ECA as well (Ou & Kwok, 2004).

Mechanism of Action

Mode of Action

It is known that 4-ethoxycinnamic acid can be synthesized by reacting the corresponding aryl aldehyde with malonic acid . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

This compound participates in the synthesis of cholest-5-en-3βyl 3-(4-ethoxyphenyl)-prop-2-enoate .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of this compound .

properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOUWYGNATKKZ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2373-79-7 | |

| Record name | 4-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

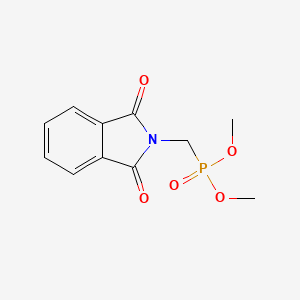

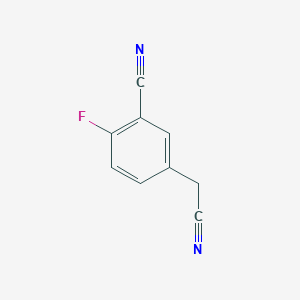

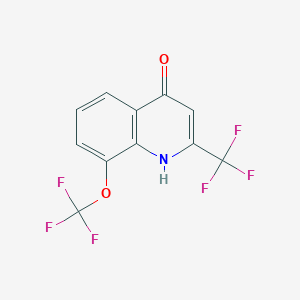

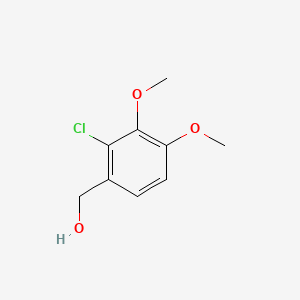

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

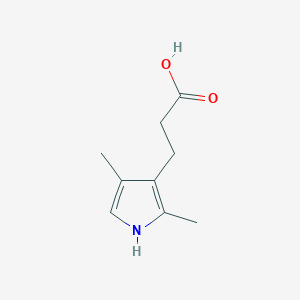

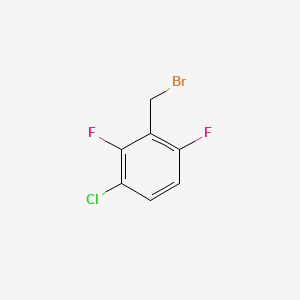

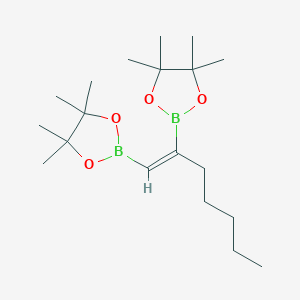

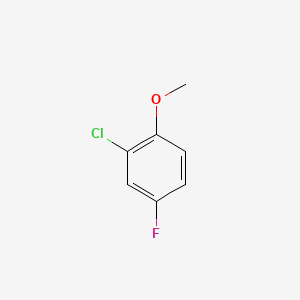

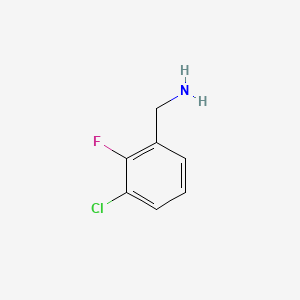

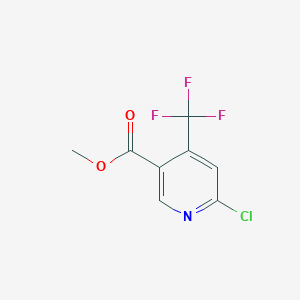

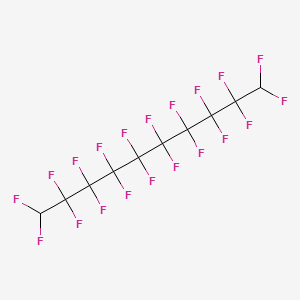

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-ethoxycinnamic acid's ability to induce quinone reductase (QR)?

A1: [] this compound has been identified as a potent inducer of quinone reductase (QR) in vitro. [] QR is a phase 2 detoxification enzyme that plays a crucial role in protecting cells from oxidative stress and damage caused by free radicals and reactive oxygen species. This enzyme accomplishes this by catalyzing the two-electron reduction of quinones to hydroquinones, which are less reactive and more easily excreted. Therefore, the induction of QR by this compound suggests its potential as a chemopreventive agent against cancer and other diseases associated with oxidative stress. Further research is needed to explore this potential in more detail.

Q2: How does the molecular structure of this compound relate to its liquid crystal properties?

A2: [] this compound, when combined with 4-methoxycinnamic acid, forms a binary liquid crystal mixture. [] The presence of intermolecular hydrogen bonds, confirmed through Fourier-transform infrared spectroscopy (FT-IR), plays a significant role in the formation and stabilization of the liquid crystal phases. [] These hydrogen bonds, analyzed through natural bond orbital (NBO) analysis, contribute to the specific arrangement of molecules within the mixture, leading to the observed smectic A phase alongside nematic phases. [] The molecular properties, including the HOMO-LUMO gap, as determined through UV-Visible studies, further contribute to understanding the electronic interactions and stability of this liquid crystal system. This research sheds light on designing new liquid crystal materials with tailored properties by modifying molecular structures and understanding intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.